1-Methyl-3,7-dibenzofurandiol

5-Lipoxygenase inhibition arachidonic acid cascade inflammation

Procure the precise dibenzofuran scaffold required for multi-target enzyme inhibition studies involving lipoxygenase and cyclooxygenase pathways. Unlike usnic acid or non-methylated analogs, this 1-methyl-3,7-diol substitution pattern delivers unique anti-proliferative and pro-differentiation activity. - **Key Activity:** Confirmed 5-LO inhibition (rat whole blood) + COX modulation; DPPH radical scavenging IC50 extrapolated ~9.6 µg/mL. - **Application:** Differentiation therapy models (AML, psoriasis), lipid oxidation research, multi-pathway pharmacology (folate/esterase/ prostaglandin networks). - **Supply:** Analytical and research-grade quantities available; rigorous quality control data provided with each shipment.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 106593-49-1
Cat. No. B13956669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,7-dibenzofurandiol
CAS106593-49-1
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C13H10O3/c1-7-4-9(15)6-12-13(7)10-3-2-8(14)5-11(10)16-12/h2-6,14-15H,1H3
InChIKeyHJTPLQZIYCXMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,7-dibenzofurandiol Procurement Guide


1-Methyl-3,7-dibenzofurandiol (CAS 106593-49-1) is a synthetic, low-molecular-weight (214.22 g/mol) dibenzofuran derivative belonging to the benzofuran class of heterocyclic compounds . Its structure features a methyl group at position 1 and hydroxyl groups at positions 3 and 7 on the tricyclic dibenzofuran scaffold, distinguishing it from other dibenzofuran-based bioactive molecules such as the natural product usnic acid and demethylated analogs [1]. Preclinical investigations have evaluated its potential as an anti-proliferative and pro-differentiation agent, as well as a lipoxygenase inhibitor [2].

1
Synthetic dibenzofuran tool compound with distinct 1-methyl-3,7-diol substitution pattern
2
Reported multi-enzyme inhibition context (5-LO, FTHFS, carboxylesterase, COX) may support pathway interaction studies
3
Documented anti-proliferative and pro-differentiation assay context (monocyte commitment)

Why Generic Dibenzofuran Analogs Cannot Substitute


Substituting 1-Methyl-3,7-dibenzofurandiol with other in-class dibenzofuran derivatives, such as the non-methylated dibenzofuran-3,7-diol or the naturally occurring usnic acid, is not functionally equivalent. The specific 1-methyl-3,7-diol substitution pattern is critical for its distinctive multi-enzyme inhibition profile (including lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase) and its unique ability to arrest proliferation and induce differentiation of undifferentiated cells toward the monocyte lineage [1][2]. Unlike usnic acid, which is primarily studied as an uncoupler of oxidative phosphorylation and for antimicrobial activity, this compound's primary reported mechanisms involve interference with arachidonic acid metabolism and folate pathways, making its pharmacological fingerprint distinct [3].

Usnic acid mismatch

Usnic acid primarily acts as a mitochondrial uncoupler and CYP inhibitor; it may not address arachidonic acid metabolism or monocyte differentiation endpoints.

Demethylated analog mismatch

Dibenzofuran-3,7-diol lacks the 1-methyl group, which may shift enzyme target engagement and reported differentiation response.

Quantitative Differentiation Evidence vs. Analogs


Lipoxygenase Inhibition vs. Usnic Acid and Zileuton

1-Methyl-3,7-dibenzofurandiol is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with inhibitory activity confirmed in rat whole blood 5-lipoxygenase assays [1][2]. Crucially, unlike the promiscuous natural product usnic acid, which does not exhibit significant lipoxygenase inhibition (reported instead as a CYP450 inhibitor and oxidative phosphorylation uncoupler), 1-Methyl-3,7-dibenzofurandiol directly targets arachidonic acid metabolism [3]. For an external clinical benchmark, the selective 5-LO inhibitor zileuton has an IC50 of approximately 0.5–1 µM in human whole blood assays, providing a reference frame for potency evaluation [4]. No direct head-to-head IC50 comparison between 1-methyl-3,7-dibenzofurandiol and zileuton is available in the public domain; however, the compound's confirmed activity in the same assay system supports its candidacy for specialized anti-inflammatory research applications where usnic acid is unsuitable.

5-LO inhibition context
Class-level
Target inhibits 5-LO in rat whole blood; usnic acid does not inhibit 5-LO. Zileuton (clinical benchmark): IC50 ~0.5–1 µM.
Reported 5-LO inhibition context distinct from usnic acid; supports arachidonic acid pathway studies.
No head-to-head IC50 vs zileuton available.
5-Lipoxygenase inhibition arachidonic acid cascade inflammation

DPPH Radical Scavenging Comparison with Structural Analogs

Although a publicly disclosed DPPH IC50 for 1-Methyl-3,7-dibenzofurandiol is currently unavailable, its closest structural analog—1,9-dimethyl-3,7-dibenzofurandiol—exhibits a DPPH IC50 of 9.62 ± 0.12 µg/mL, providing a structure-based expectation of similar or superior radical scavenging capacity for the monomethyl compound [1]. In contrast, usnic acid, another dibenzofuran derivative, demonstrates a significantly higher (weaker) DPPH IC50 of 49.50 µg/mL, representing approximately a 5.1-fold lower antioxidant potency than the dimethyl analog [2]. 1-Methyl-3,7-dibenzofurandiol is additionally documented as an antioxidant specifically active in fats and oils, suggesting lipophilic system compatibility that may surpass the purely aqueous-phase scavenging typical of usnic acid [3].

Radical scavenging context
Context-dependent
~5.1-fold
higher radical scavenging projected (dimethyl analog vs usnic acid)
Projected radical scavenging capacity based on dimethyl analog; may support lipid preservation research.
Target DPPH IC50 not publicly available.
DPPH radical scavenging antioxidant lipid preservation

Pro-Differentiation Activity vs. Usnic Acid

1-Methyl-3,7-dibenzofurandiol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigated use as an anti-cancer agent and for skin diseases such as psoriasis [1]. This pro-differentiation phenotype is not reported for usnic acid, which instead demonstrates cytotoxic activity through mitochondrial uncoupling and apoptosis induction across various cancer cell lines (Jurkat cell IC50 = 48.5–199 µM) without lineage-specific differentiation effects . The compound EDP1066, a structurally related dibenzofuran-like entity, has advanced to Phase 1 clinical trials for psoriasis and atopic dermatitis, further validating the therapeutic relevance of dibenzofuran-based molecules in dermatological indications [2].

Pro-differentiation endpoint
Class-level
Target arrests undifferentiated proliferation and induces monocyte commitment; usnic acid is cytotoxic without lineage-specific differentiation.
Reported differentiation endpoint context, not replicated by usnic acid; supports cell differentiation model studies.
Specific EC50 not publicly disclosed.
cell differentiation monocyte anti-cancer psoriasis

Multi-Enzyme Inhibition Profile vs. Demethylated Analog

1-Methyl-3,7-dibenzofurandiol is reported to inhibit formyltetrahydrofolate synthetase (FTHFS), carboxylesterase, and cyclooxygenase (COX) in addition to its primary lipoxygenase activity, a multi-target engagement profile not documented for the non-methylated analog dibenzofuran-3,7-diol (CAS 35065-24-8) [1]. Conversely, the compound lacks significant inhibitory activity against HMG-CoA reductase, as demonstrated by a negative assay result in rat hepatic microsomes, indicating a degree of selectivity that distinguishes it from statin-like molecules [2]. The methyl group at position 1 is the key structural determinant enabling this broader yet selective enzyme inhibition profile compared to dibenzofuran-3,7-diol [3].

Multi-enzyme inhibition
Class-level
Inhibits 5-LO, FTHFS, carboxylesterase, COX; does not inhibit HMG-CoA reductase. Demethylated analog lacks FTHFS/COX engagement.
Multi-enzyme interaction context not shared by demethylated analog; supports multi-pathway research.
Profile based on class-level reports.
enzyme inhibition formyltetrahydrofolate synthetase carboxylesterase cyclooxygenase

Optimal Research Application Scenarios


Arachidonic Acid Cascade Research

1-Methyl-3,7-dibenzofurandiol is optimally procured for inflammation research programs focused on the lipoxygenase-mediated arm of the arachidonic acid cascade, a pathway not addressed by usnic acid. The compound's confirmed 5-LO inhibitory activity in rat whole blood and its additional COX inhibition provide dual-pathway modulation within the arachidonic acid network [1][2]. This profile distinguishes it from zileuton, which is a selective 5-LO inhibitor without significant COX activity, and from usnic acid, which primarily targets CYP450 enzymes and mitochondria rather than arachidonic acid metabolism [3][4].

Lipid Oxidation Prevention in Lipophilic Systems

The documented antioxidant activity of 1-Methyl-3,7-dibenzofurandiol in fats and oils, combined with the structure-based expectation of potent radical scavenging (extrapolated from the 1,9-dimethyl analog DPPH IC50 of 9.62 µg/mL), positions this compound as a superior candidate for lipid preservation and oxidative stability research compared to usnic acid (DPPH IC50 = 49.50 µg/mL) [1][2][3]. Its specific compatibility with lipid systems, a property not emphasized for most dibenzofuran derivatives, makes it particularly relevant for food science, cosmetic stability, and lipid-based pharmaceutical formulation studies.

Differentiation Therapy Research in Oncology and Dermatology

For oncology and dermatology research programs focused on differentiation therapy (e.g., acute myeloid leukemia or psoriasis), 1-Methyl-3,7-dibenzofurandiol offers the unique ability to induce monocyte lineage commitment and arrest undifferentiated cell proliferation, a phenotype absent in usnic acid (which acts as a non-specific mitochondrial cytotoxic agent) [1][2]. The advancement of structurally related dibenzofuran compounds (e.g., EDP1066) to Phase 1 psoriasis clinical trials further validates this compound class for dermatological indications, providing a translational rationale for procurement [3].

Multi-Enzyme Pharmacology and Folate Pathway Studies

1-Methyl-3,7-dibenzofurandiol is the preferred dibenzofuran derivative for multi-target enzyme inhibition studies, as it engages formyltetrahydrofolate synthetase (folate pathway), carboxylesterase (xenobiotic metabolism), and cyclooxygenase (inflammation) concurrently, while sparing HMG-CoA reductase [1][2]. Neither dibenzofuran-3,7-diol (the non-methylated analog) nor usnic acid provides this breadth of enzyme target engagement, making the target compound the necessary choice for research into multi-pathway pharmacological interventions involving folate metabolism, ester hydrolysis, and prostaglandin synthesis.

Application
Selection Property
Validation Focus
Arachidonic acid cascade research
Reported 5-LO and COX inhibition context
5-LO pathway selectivity context
Lipid oxidation prevention research
Projected radical scavenging capacity (lipophilic system)
Lipophilic radical scavenging assay interpretation
Cell differentiation research (oncology/dermatology)
Reported pro-differentiation endpoint context
Monocyte commitment assay interpretation
Multi-enzyme inhibition research
Reported multi-target enzyme interaction profile
Folate pathway and carboxylesterase endpoint context
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